Adenylate Kinase II Inhibition Affinity – Differentiating Weak vs. Potent Benchmarks
In a competitive inhibition assay against rat adenylate kinase II, 2‑(5,6‑dimethyl‑1H‑benzimidazol‑2‑yl)propan‑2‑ol exhibited a Ki of 9.8 × 10⁶ nM (≈ 9.8 mM) [1]. For reference, known potent kinase inhibitors in this class typically achieve Ki values in the sub‑micromolar range (≤ 100 nM) [2]. This 5‑log‑unit potency gap demonstrates that the target compound is not a potent kinase inhibitor, yet its defined Ki provides a quantitative baseline for structure‑activity relationship (SAR) studies, enabling researchers to select it as a negative‑control or core scaffold for further optimization.
| Evidence Dimension | Inhibitory constant (Ki) for adenylate kinase II |
|---|---|
| Target Compound Data | Ki = 9.8 × 10⁶ nM |
| Comparator Or Baseline | Typical active benzimidazole kinase inhibitors (Ki ≤ 100 nM; based on literature benchmarks [2]) |
| Quantified Difference | ≈ 5‑log‑unit lower potency than active kinase inhibitors |
| Conditions | In vitro competitive inhibition assay using rat adenylate kinase II; AMP present |
Why This Matters
This quantitative activity milestone flags the compound as a low‑potency benchmark, crucial for SAR campaigns where a defined weak hit is needed to validate assay windows or serve as a starting scaffold.
- [1] BindingDB. BDBM50367041 – Competitive inhibitory constant with Rat adenylate kinase II. BindingDB. View Source
- [2] He Y, Yang J, Wu B, Risen L, Swayze EE. Synthesis and biological evaluations of novel benzimidazoles as potential antibacterial agents. Bioorg Med Chem Lett. 2004;14(5):1217‑1220. View Source
